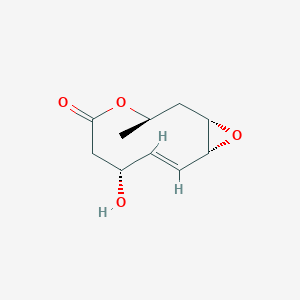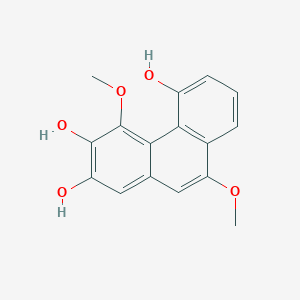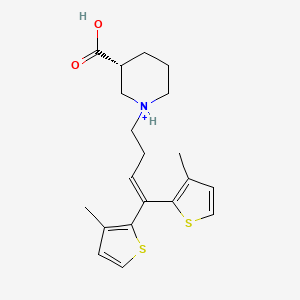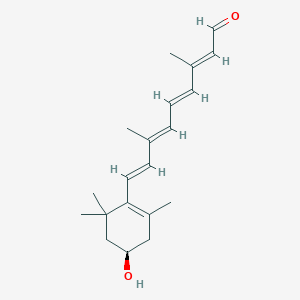
APO-15-zeaxanthinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APO-15-zeaxanthinal is a derivative of retinal, a form of vitamin A. This compound is notable for its role in the visual cycle, where it acts as a chromophore in the photoreceptor cells of the retina. The presence of the hydroxyl group at the 3rd position in the (3R) configuration distinguishes it from other retinal derivatives.
Applications De Recherche Scientifique
APO-15-zeaxanthinal has several applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and photochemistry.
Biology: Plays a crucial role in understanding the visual cycle and phototransduction in retinal cells.
Medicine: Investigated for its potential therapeutic applications in treating retinal diseases and vitamin A deficiencies.
Industry: Utilized in the production of supplements and pharmaceuticals related to vision health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of APO-15-zeaxanthinal typically involves the selective reduction of all-trans-retinal. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry at the 3rd position. The reaction conditions often require a controlled environment with specific temperature and pH levels to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required standards for pharmaceutical or research applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (3R)-all-trans-3-oxoretinal.
Reduction: It can be reduced to (3R)-all-trans-3-hydroxyretinol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: (3R)-all-trans-3-oxoretinal
Reduction: (3R)-all-trans-3-hydroxyretinol
Substitution: Various substituted derivatives depending on the reagent used.
Mécanisme D'action
The mechanism of action of APO-15-zeaxanthinal involves its role as a chromophore in the visual cycle. Upon absorption of light, it undergoes isomerization, triggering a cascade of biochemical events that result in the perception of light. The molecular targets include opsin proteins in photoreceptor cells, and the pathways involved are part of the phototransduction cascade.
Comparaison Avec Des Composés Similaires
All-trans-retinal: Lacks the hydroxyl group at the 3rd position.
11-cis-retinal: Isomer with a different configuration at the 11th position.
3-dehydroretinal: Similar structure but with a double bond at the 3rd position.
Uniqueness: APO-15-zeaxanthinal is unique due to its specific stereochemistry and the presence of the hydroxyl group, which influences its chemical reactivity and biological function. This makes it particularly valuable in studies related to vision and photochemistry.
Propriétés
Numéro CAS |
60046-53-9 |
|---|---|
Formule moléculaire |
C20H28O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-9-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/t18-/m1/s1 |
Clé InChI |
QPRQNCDEPWLQRO-ZCEAMUHZSA-N |
SMILES isomérique |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


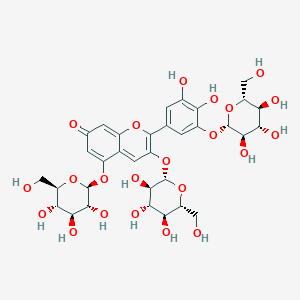

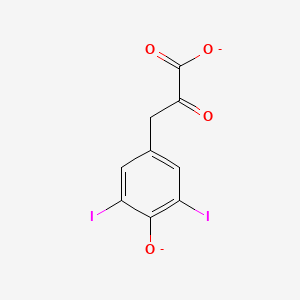
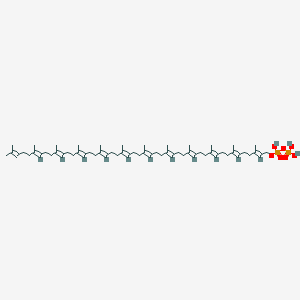



![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)

